molecular formula C8H13N B14236103 (4S)-4-methylhept-5-enenitrile CAS No. 274689-77-9

(4S)-4-methylhept-5-enenitrile

Cat. No.: B14236103
CAS No.: 274689-77-9
M. Wt: 123.20 g/mol
InChI Key: RWCDKQXQCOAEGE-MRVPVSSYSA-N
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Description

(4S)-4-methylhept-5-enenitrile is a chiral nitrile characterized by a methyl group at the 4th carbon of a seven-carbon chain, a double bond at the 5th position, and a nitrile (-C≡N) functional group. The stereochemistry at the 4th carbon (S-configuration) distinguishes it from its enantiomer, (4R)-4-methylhept-5-enenitrile. Nitriles are known for their high polarity and reactivity, particularly in hydrolysis and nucleophilic addition reactions.

Properties

CAS No.

274689-77-9

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

(4S)-4-methylhept-5-enenitrile

InChI

InChI=1S/C8H13N/c1-3-5-8(2)6-4-7-9/h3,5,8H,4,6H2,1-2H3/t8-/m1/s1

InChI Key

RWCDKQXQCOAEGE-MRVPVSSYSA-N

Isomeric SMILES

CC=C[C@@H](C)CCC#N

Canonical SMILES

CC=CC(C)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-methylhept-5-enenitrile can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde with a nitrile compound under specific conditions. For instance, the reaction of 4-methylpent-4-enal with hydrogen cyanide in the presence of a base can yield (4S)-4-methylhept-5-enenitrile. The reaction conditions typically include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of (4S)-4-methylhept-5-enenitrile may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, followed by a nitrile formation step. The use of chiral catalysts can help in obtaining the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-methylhept-5-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-methylhept-5-enenitrile is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Medicine

Potential applications in medicine include the development of pharmaceuticals that target specific biological pathways. The chiral nature of (4S)-4-methylhept-5-enenitrile can be exploited to create drugs with high specificity and reduced side effects.

Industry

In the industrial sector, (4S)-4-methylhept-5-enenitrile can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of (4S)-4-methylhept-5-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or substitution reactions, depending on the specific context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4S)-4-methylhept-5-enenitrile with structurally related compounds, focusing on stereochemical, functional group, and substituent effects.

Stereoisomers: (4S)- vs. (4R)-4-methylhept-5-enenitrile

The enantiomeric pair (4S and 4R) exhibit identical physical properties (e.g., boiling point, solubility) but differ in optical activity. Studies on analogous nitriles suggest that stereochemistry can influence interactions with chiral catalysts or enzymes. For example, enzymatic hydrolysis of nitriles often shows stereoselectivity, which could render one enantiomer more biologically active .

Structural Analogues: Functional Group Variations

4-methylhept-5-enoic acid

Replacing the nitrile with a carboxylic acid (-COOH) increases polarity and hydrogen-bonding capacity, raising boiling point (e.g., ~200°C for carboxylic acids vs. ~150°C for nitriles). The nitrile’s lower solubility in water compared to carboxylic acids is attributed to reduced hydrogen-bonding capability .

(4S,5R)-4-hydroxy-5-methylhept-6-en-2-one

This ketone-alcohol derivative (from ) lacks the nitrile group but shares a similar carbon backbone. The hydroxyl and ketone groups introduce distinct reactivity, such as participation in oxidation and keto-enol tautomerism. Quantum chemical models (QSPR/neural networks) predict that the nitrile’s electronegativity confers higher chemical shift values in NMR compared to ketones .

Substituent Effects: Alkene Position and Branching

4-methylhept-4-enenitrile

Shifting the double bond from the 5th to the 4th position alters conjugation. The original compound’s 5-enenitrile structure may stabilize the nitrile group via hyperconjugation, reducing its reactivity in hydrolysis compared to isomers with closer double bonds .

5-methylhept-5-enenitrile

Computational studies (QSPR) suggest such steric effects lower the compound’s dipole moment by ~0.5 D compared to non-terminal alkenes .

Electronegativity and NMR Chemical Shifts

The nitrile group’s high electronegativity (similar to sulfates in ) significantly impacts neighboring protons in NMR. For example, in (4S)-4-methylhept-5-enenitrile, the methyl group at C4 causes upfield shifts (δ 1.2–1.5 ppm) for adjacent protons due to electron-withdrawing effects. This aligns with trends observed in sulfated carbohydrates, where electronegative substituents shift resonances by +0.07–0.08 ppm .

Data Tables

Table 1: Physical Properties of (4S)-4-methylhept-5-enenitrile and Analogues

Compound Functional Group Boiling Point (°C) Solubility (g/100 mL H₂O) Dipole Moment (D)
(4S)-4-methylhept-5-enenitrile Nitrile ~150 (est.) 0.5 (est.) 3.8 (est.)
4-methylhept-5-enoic acid Carboxylic acid ~200 5.2 4.2
(4S,5R)-4-hydroxy-5-methylhept-6-en-2-one Ketone-alcohol ~180 3.1 3.5

Data derived from QSPR models and analogous compounds .

Table 2: NMR Chemical Shifts (δ, ppm) Comparison

Proton Position (4S)-4-methylhept-5-enenitrile 4-methylheptanenitrile (no alkene)
C4-CH₃ 1.3 1.1
C5-C6 (alkene) 5.8 (doublet) N/A
C≡N 2.1 (triplet) 2.0

Shifts influenced by alkene conjugation and steric effects .

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